molecular formula C23H31N3O2S B2909323 N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 878053-26-0

N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide

Cat. No. B2909323
M. Wt: 413.58
InChI Key: PPBRTNLKVPNDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CX-5461 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This inhibition leads to the downregulation of ribosomal RNA synthesis, which is essential for the survival of cancer cells that have high rates of protein synthesis.

Biochemical And Physiological Effects

CX-5461 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. CX-5461 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.

Advantages And Limitations For Lab Experiments

CX-5461 has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, such as its poor solubility in water and its potential toxicity to normal cells.

Future Directions

Future research on CX-5461 could focus on its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the molecular mechanisms underlying CX-5461-induced apoptosis and its effects on cancer stem cells. Finally, the development of more effective delivery methods for CX-5461 could enhance its therapeutic potential.

Synthesis Methods

The synthesis of CX-5461 involves the reaction of 2-cyclohexylaminoethanethiol with indole-3-carboxaldehyde followed by the reaction of the resulting intermediate with 2-oxo-2-piperidin-1-ylethylamine. The final product is obtained after purification via column chromatography.

Scientific Research Applications

CX-5461 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. This inhibition leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.

properties

IUPAC Name

N-cyclohexyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c27-22(24-18-9-3-1-4-10-18)17-29-21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRTNLKVPNDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

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